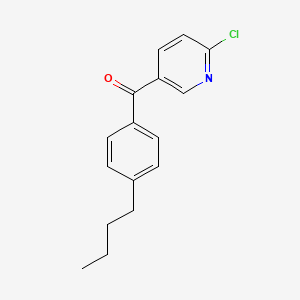

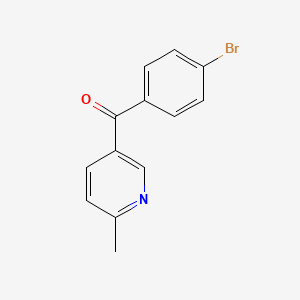

5-(4-Butylbenzoyl)-2-chloropyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate pyridine derivative with 4-butylbenzoyl chloride . The 4-butylbenzoyl chloride could act as an acylating agent, introducing the 4-butylbenzoyl group to the pyridine ring.Molecular Structure Analysis

The molecular structure of “5-(4-Butylbenzoyl)-2-chloropyridine” would consist of a pyridine ring with a chlorine atom substituted at the 2-position and a 4-butylbenzoyl group substituted at the 5-position .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, 4-butylbenzoyl chloride, a potential precursor in its synthesis, is a liquid with a boiling point of 155-156 °C/22 mmHg and a density of 1.051 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Formation of N-Heterocyclic Complexes

The study by Simons et al. (2003) focuses on the synthesis of N-heterocyclic complexes of rhodium and palladium starting from a pincer silver(I) carbene complex. This research showcases the utility of N-heterocyclic carbenes in organometallic chemistry, particularly in the formation of complexes that could have catalytic applications (Simons, Custer, Tessier, & Youngs, 2003).

Catalytic Activities in Carbon-Carbon Bond-Forming Reactions

Akkoç et al. (2016) synthesized novel benzimidazolium salts and their palladium N-heterocyclic carbene complexes, demonstrating their catalytic efficiency in Suzuki–Miyaura cross-coupling and arylation reactions. This work illustrates the potential of such complexes in facilitating carbon-carbon bond formation, a fundamental reaction in organic synthesis (Akkoç, Gök, Ilhan, & Kayser, 2016).

Synthesis of Fluorescent Probes

Shao et al. (2011) reported the one-pot synthesis of imidazo[1,2-a]pyridine derivatives from β-lactam carbenes, which demonstrated efficiency as fluorescent probes for mercury ion detection. This study underlines the importance of developing novel fluorescent probes for environmental monitoring and the detection of toxic ions (Shao, Pang, Yan, Shi, & Cheng, 2011).

Hydrogen Bonding in Liquid Crystalline Materials

Martinez-Felipe et al. (2016) explored the role of hydrogen bonding in the formation of liquid crystallinity in mixtures containing bipyridines, highlighting the intricate balance between molecular interactions and material properties. This research could inform the design of new liquid crystalline materials with tailored properties (Martinez-Felipe, Cook, Abberley, Walker, Storey, & Imrie, 2016).

Propiedades

IUPAC Name |

(4-butylphenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-2-3-4-12-5-7-13(8-6-12)16(19)14-9-10-15(17)18-11-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETFNRUZCKDQRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)

![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)

![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)